Chloromethyl 4-methoxybenzoate
Description
Structural and Electronic Features Relevant to Reactivity
The reactivity of Chloromethyl 4-methoxybenzoate (B1229959) is largely dictated by the interplay of its key functional groups: the chloromethyl group, the ester, and the methoxy (B1213986) group on the aromatic ring.
The chloromethyl group (-CH₂Cl) is the primary site of reactivity. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the facile introduction of a variety of functional groups through nucleophilic substitution reactions. This reactivity is fundamental to its role as a synthetic intermediate.
The methoxy group (-OCH₃) at the para-position of the benzene (B151609) ring is an electron-donating group. Through resonance, it increases the electron density of the aromatic ring, which can influence the rate and regioselectivity of electrophilic aromatic substitution reactions. smolecule.com
Physicochemical Properties of Chloromethyl 4-methoxybenzoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| Appearance | Solid |
| InChI | 1S/C10H11ClO3/c1-13-9-4-3-7(10(12)14-2)5-8(9)6-11/h3-5H,6H2,1-2H3 |
| InChI Key | GGMLVQZGDANIEE-UHFFFAOYSA-N |
Table based on data from Sigma-Aldrich sigmaaldrich.com and Fluorochem fluorochem.co.uk.
Significance as a Key Intermediate in Advanced Chemical Synthesis
This compound serves as a crucial intermediate in the synthesis of a wide array of organic molecules, particularly in the pharmaceutical and agrochemical industries. google.com Its utility stems from the reactive chloromethyl group, which allows for its use as a protecting group and as a linker in the construction of more complex molecular architectures.
One of the most significant applications of chloromethyl esters is in the synthesis of prodrugs . nih.gov Prodrugs are inactive derivatives of drug molecules that are converted into the active form within the body. nih.gov The chloromethyl group can be used to link a drug molecule to a promoiety, which can enhance properties such as solubility or bioavailability. nih.gov For instance, chloromethyl esters can be used to create ester prodrugs of carboxylic acid-containing drugs.
In the realm of protecting group chemistry , the 4-methoxybenzoyl group can be introduced to protect alcohol or amine functionalities. The resulting ester or amide is stable under various reaction conditions and can be cleaved later in the synthetic sequence.
Furthermore, the reactivity of the chloromethyl group allows for its participation in various carbon-carbon bond-forming reactions, which are fundamental to building the carbon skeleton of complex target molecules. smolecule.com For example, it can undergo Friedel-Crafts alkylation reactions with other aromatic compounds. smolecule.com
The synthesis of this compound itself can be achieved through methods such as the chlorination of methyl p-methylbenzoate. google.com This precursor is prepared by the esterification of p-methylbenzoic acid with methanol (B129727). google.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
75447-66-4 |
|---|---|
Molecular Formula |
C9H9ClO3 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
chloromethyl 4-methoxybenzoate |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-2-7(3-5-8)9(11)13-6-10/h2-5H,6H2,1H3 |
InChI Key |
QMOBAVCASHSTEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCl |
Origin of Product |
United States |
Synthetic Methodologies for Chloromethyl 4 Methoxybenzoate and Analogues
Esterification Pathways for Benzoate (B1203000) Core Formation
The formation of the benzoate ester is a foundational step, which can be achieved through several established chemical pathways. The choice of method often depends on factors such as substrate availability, desired scale, and reaction efficiency.
Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of forming a 4-methoxybenzoate (B1229959), this would typically involve reacting 4-methoxybenzoic acid with an appropriate alcohol.
The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. tcu.edu This is commonly accomplished by using a large excess of the alcohol or by removing water as it is formed. tcu.edu Concentrated sulfuric acid is a conventional and necessary catalyst for this transformation, even though the reactant itself is an acid. tcu.edu
Recent research has explored the use of heterogeneous solid acid catalysts to simplify product purification and catalyst recovery. One such approach utilizes phosphoric acid-modified Montmorillonite K-10 clay (PMK) as an efficient, reusable catalyst for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org Studies show that for the reaction between benzoic acid and methanol (B129727), an equimolar ratio of reactants with 10 wt% of the PMK catalyst at reflux temperature for five hours provides optimal yields. ijstr.org This method is effective for benzoic acids with both electron-donating and electron-withdrawing groups. ijstr.org
| Catalyst | Reactants | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Conc. H₂SO₄ | Benzoic Acid, excess Methanol | Catalytic amount of H₂SO₄ | High yield (equilibrium-driven) | tcu.edu |
| Phosphoric acid modified Montmorillonite K-10 (PMK) | Benzoic Acid, Methanol | 10 wt% catalyst, solvent-free, reflux, 5 hrs | Very high yields | ijstr.org |
| p-Toluene sulphonic acid | Benzoic Acid, Triethylene Glycol | 170-210°C | 97% (by weight) | google.com |
Transesterification is an alternative route to benzoate esters, involving the conversion of one ester to another by reacting it with an alcohol in the presence of a catalyst. tandfonline.com For instance, methyl 4-methoxybenzoate could be reacted with a different alcohol to produce a new 4-methoxybenzoate ester. This process is also an equilibrium reaction. tandfonline.com
A variety of catalysts can be employed to facilitate this transformation. Studies have demonstrated the use of titanate catalysts, such as tetrabutyl titanate, for the synthesis of benzyl (B1604629) and butyl benzoate from crude methyl benzoate, achieving high conversions without significant byproduct formation. acs.org For the synthesis of benzyl benzoate, optimal conditions were found to be a 1.5:1 molar ratio of methyl benzoate to benzyl alcohol at 195 °C with 0.5 wt% catalyst, yielding an average conversion of 77.31%. acs.org
Heterogeneous catalysts like natural phosphate (B84403) have also been proven effective for the transesterification of methyl benzoate with various alcohols. tandfonline.com The reaction temperature and the nature of the alcohol play crucial roles in this process, with high conversions observed for primary alcohols. tandfonline.com More recently, superbase-derived ionic liquids, such as 1,8-diazabicyclo[5.4.0]undec-7-ene levulinate ([DBUH]Lev), have been developed for the homogeneous transesterification of cellulose (B213188) to produce cellulose benzoates, showcasing the versatility of modern catalytic systems. rsc.orgscilit.com Enzymatic methods using immobilized lipases also present a viable, solvent-free option for synthesizing alkyl benzoates. nih.gov
| Catalyst System | Substrates | Key Conditions | Outcome | Reference |
|---|---|---|---|---|
| Tetrabutyl titanate | Crude Methyl Benzoate, Benzyl Alcohol | 195°C, 0.5 wt% catalyst | 77.31% conversion | acs.org |
| Natural Phosphate (NP) | Methyl Benzoate, various alcohols | Solvent or solvent-free, temperature varies with alcohol boiling point | High conversions with primary alcohols | tandfonline.com |
| Immobilized Lipase (Candida cylindracea) | Methyl Benzoate, Propanol | Solvent-free, optimized conditions | Follows ternary complex kinetic model | nih.gov |
| [DBUH]Lev (Ionic Liquid) | Cellulose, Methyl Benzoate | Homogeneous catalysis | Controllable synthesis of cellulose benzoate | rsc.orgscilit.com |
Introduction of the Chloromethyl Moiety
Once the 4-methoxybenzoate core is formed, the next critical step is the introduction of the chloromethyl group onto the aromatic ring. This is typically achieved through electrophilic aromatic substitution or radical halogenation of a precursor.
The Blanc chloromethylation is a classic and widely used method for introducing a chloromethyl group onto an aromatic ring. libretexts.orgwikipedia.org Discovered by Gustave Louis Blanc in 1923, the reaction involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride (ZnCl₂). libretexts.orgwikipedia.org
The mechanism is analogous to a Friedel-Crafts alkylation. alfa-chemistry.comorganic-chemistry.org Under acidic conditions, the formaldehyde carbonyl is protonated, making its carbon atom highly electrophilic. libretexts.orgwikipedia.orgsciencemadness.org The aromatic π-electrons then attack this electrophile. Subsequent rearomatization of the ring forms a benzyl alcohol intermediate, which is rapidly converted to the corresponding chloromethyl arene under the reaction conditions. libretexts.orgwikipedia.orgsciencemadness.org Other electrophilic species that may be involved include the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺). wikipedia.org
For a substrate like methyl 4-methoxybenzoate, the electron-donating methoxy (B1213986) group activates the aromatic ring towards electrophilic substitution and directs the incoming electrophile to the ortho position (C-3).
Variants of the Blanc reaction exist, utilizing different reagents or catalysts. Chloromethyl ethers, such as chloromethyl methyl ether (MOMCl), can be used as the chloromethylating agent, sometimes in the presence of sulfuric acid for deactivated substrates. wikipedia.org Research has also explored using ionic liquids as a reaction medium, which can lead to high conversion and selectivity. alfa-chemistry.com For instance, chloromethylation of 4-methoxybenzaldehyde, a similar substrate, with paraformaldehyde and HCl at 70-75°C has been reported to produce 3-chloromethyl-4-methoxybenzaldehyde with yields up to 92.7%. google.com
| Aromatic Substrate | Reagents | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|---|
| General Arenes | Formaldehyde, HCl | ZnCl₂ | Acidic conditions | Chloromethyl arenes | libretexts.orgwikipedia.orgsciencemadness.org |
| Benzene (B151609) | Paraformaldehyde, HCl | ZnCl₂ | 60°C | Benzyl chloride | sciencemadness.org |
| 4-Methoxybenzaldehyde | Paraform, HCl | None specified | 70-75°C, 3.5 hrs | 3-Chloromethyl-4-methoxybenzaldehyde (92.7% yield) | google.com |
| Aromatic Hydrocarbons | Dimethoxymethane (B151124), Chlorosulfonic acid | ZnCl₂ (10 mol%) | Solvent-free | Chloromethylated aromatics | tandfonline.com |
An alternative strategy for synthesizing chloromethyl benzoates involves the radical chain chlorination of a corresponding methyl-substituted precursor, such as methyl 4-methoxy-3-methylbenzoate. This process avoids direct electrophilic substitution on the ring and instead functionalizes an existing alkyl side chain.
The radical chain mechanism consists of three main stages: initiation, propagation, and termination. libretexts.orglibretexts.org
Initiation: The reaction is initiated by creating a chlorine radical, typically by exposing chlorine gas (Cl₂) to ultraviolet (UV) light or heat, which causes homolytic cleavage of the Cl-Cl bond. libretexts.orglibretexts.org
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the benzoate precursor, forming hydrogen chloride (HCl) and a benzylic radical. This benzylic radical then reacts with another molecule of Cl₂, transferring a chlorine atom to form the desired chloromethyl product and a new chlorine radical, which continues the chain. libretexts.orglibretexts.org
Termination: The reaction concludes when radicals combine with each other, for example, two chlorine radicals forming Cl₂, or a benzylic radical combining with a chlorine radical. libretexts.org
This method has been applied to the synthesis of methyl p-chloromethyl benzoate from methyl p-methyl benzoate. google.com The reaction is carried out under UV light or with a chemical initiator like diisopropyl azodicarboxylate at temperatures between 70°C and 140°C. google.com Controlling the conversion rate is crucial to minimize polychlorination and ring chlorination byproducts. google.com
More recent methods utilize reagents like trichloroisocyanuric acid (TCCA) as the chlorine source with a radical initiator such as N-hydroxyphthalimide (NHPI) for the controlled monochlorination of benzylic C-H bonds at moderate temperatures. nih.gov This approach has been successfully used for the side-chain chlorination of methyl 3-methylbenzoate, yielding methyl 3-(chloromethyl)benzoate, and is effective for arenes carrying electron-withdrawing groups. nih.gov
| Precursor | Chlorinating Agent/Initiator | Conditions | Product | Reference |
|---|---|---|---|---|
| Methyl p-methyl benzoate | Cl₂ / UV light or Diisopropyl azodicarboxylate | 70-140°C | Methyl p-chloromethyl benzoate | google.com |
| Methyl 3-methylbenzoate | Trichloroisocyanuric acid (TCCA) / N-hydroxyphthalimide (NHPI) | 25-30°C | Methyl 3-(chloromethyl)benzoate | nih.gov |
Chloromethylation using Specialized Reagents (e.g., Chloromethyl Methyl Ether, Chloromethyl Chlorosulfate)
The direct esterification of 4-methoxybenzoic acid with a chloromethylating agent is a primary strategy for synthesizing chloromethyl 4-methoxybenzoate. This transformation requires highly reactive reagents capable of delivering the chloromethyl group.
Chloromethyl Methyl Ether (CMME)
Chloromethyl methyl ether (CH₃OCH₂Cl), often abbreviated as MOM-Cl, serves as a potent alkylating agent for this purpose. wikipedia.org While widely recognized for its role in introducing the methoxymethyl (MOM) protecting group onto alcohols, it is also employed in chloromethylation reactions. wikipedia.org The synthesis of chloromethyl esters can be achieved by reacting a carboxylic acid with CMME. A notable method for the in situ preparation of high-purity CMME involves the reaction of dimethoxymethane with acetyl chloride, which yields a solution of CMME in methyl acetate (B1210297). wikipedia.orggoogle.com This approach is often preferred over older methods that use formaldehyde and hydrogen chloride, as those can produce the hazardous byproduct bis(chloromethyl) ether. wikipedia.org
Chloromethyl Chlorosulfate (B8482658) (CMCS)
Chloromethyl chlorosulfate (ClCH₂OSO₂Cl) is another effective, albeit highly reactive, reagent for the preparation of chloromethyl esters. googleapis.com It is typically synthesized by reacting liquid sulfur trioxide (SO₃) with dichloromethane (B109758) (CH₂Cl₂). rsc.orgrsc.org This process can be slow but is significantly accelerated by catalytic amounts of trimethyl borate. rsc.orgrsc.org The resulting product mixture usually contains CMCS and methylene (B1212753) bis(chlorosulfate) (MBCS), with CMCS being isolated by distillation in yields of around 30-35%. rsc.orgrsc.org More efficient and scalable methods have been developed, such as the reaction of chloroiodomethane (B1360106) with chlorosulfonic acid, which can produce CMCS in a 92% solution yield. acs.org
The esterification using CMCS is generally performed under biphasic conditions. A general procedure involves dissolving the carboxylic acid (e.g., 4-methoxybenzoic acid) in a solvent like dichloromethane. googleapis.com An aqueous solution of a base, such as sodium bicarbonate, and a phase-transfer catalyst, like tetrabutylammonium (B224687) bisulfate, is added. googleapis.comacs.org The solution of chloromethyl chlorosulfate in dichloromethane is then added dropwise to the vigorously stirred mixture. googleapis.com The chlorosulfate group is an excellent leaving group, facilitating nucleophilic attack by the carboxylate anion to form the desired chloromethyl ester. rsc.orgrsc.org This method has been successfully applied to produce chloromethyl esters of various N-protected amino acids in high yields (83-99%). acs.org
| Reagent | Typical Precursors | Common Reaction Conditions | Reported Yields | Key Considerations |
|---|---|---|---|---|
| Chloromethyl Methyl Ether (CMME) | Dimethoxymethane, Acetyl Chloride wikipedia.orggoogle.com | Lewis acid catalyst; In situ generation wikipedia.org | High purity product obtained in solution wikipedia.org | Avoids formation of highly carcinogenic bis(chloromethyl) ether wikipedia.org |
| Chloromethyl Chlorosulfate (CMCS) | Dichloromethane, Sulfur Trioxide rsc.orgrsc.org or Chloroiodomethane, Chlorosulfonic acid acs.org | Biphasic (e.g., CH₂Cl₂/H₂O), Phase-transfer catalyst (e.g., Bu₄NHSO₄), Base (e.g., NaHCO₃) googleapis.comacs.org | 30-35% (via SO₃/CH₂Cl₂) rsc.orgrsc.org, 92% solution yield (via ClCH₂I/HSO₃Cl) acs.org, 83-99% for amino acid esters acs.org | Highly reactive; The chlorosulfate moiety is a superior leaving group rsc.orgrsc.org |
Reactivity Profiles and Mechanistic Investigations of Chloromethyl 4 Methoxybenzoate
Electrophilic Reactivity of the Chloromethyl Group
The principal reactivity of the chloromethyl group is demonstrated in its participation in nucleophilic substitution reactions. In these reactions, a nucleophile displaces the chloride ion, which is a good leaving group, to form a new covalent bond with the benzylic carbon. These transformations are synthetically valuable for introducing a wide array of functional groups onto the molecule. The reactions typically proceed via an Sₙ2 mechanism, which is favored by the primary nature of the benzylic carbon, although reaction conditions can sometimes promote pathways with more Sₙ1 character.
Chloromethyl 4-methoxybenzoate (B1229959) readily reacts with various oxygen-centered nucleophiles, such as alkoxides and phenoxides, to yield the corresponding ethers. These reactions are typically conducted in polar solvents to facilitate the dissolution of the nucleophilic salt and to stabilize the leaving group. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield methyl 4-(methoxymethyl)benzoate. Similarly, phenoxides can be used to generate aryl benzyl (B1604629) ether derivatives. These Williamson-type ether syntheses are fundamental for creating C-O bonds and are applicable to a broad range of alcohols. thieme-connect.de
A study involving the related compound methylparaben (methyl 4-hydroxybenzoate) demonstrated that it could be benzamidomethylated using (benzamidomethyl)triethylammonium chloride in an aqueous medium to produce methyl 4-(benzamido-methoxy)benzoate in high yield. researchgate.net This highlights the susceptibility of a para-substituted phenolic oxygen to act as a nucleophile towards a reactive chloromethyl-like species.
Table 1: Representative Substitution Reactions with O-Nucleophiles
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alkoxide | Sodium Methoxide | Alkoxymethylbenzoate |
| Phenoxide | Sodium Phenoxide | Aryloxymethylbenzoate |
| Carboxylate | Sodium Acetate (B1210297) | Acyloxymethylbenzoate |
Nitrogen-containing nucleophiles, including ammonia (B1221849), primary and secondary amines, and azide (B81097) ions, are effective partners in substitution reactions with chloromethyl benzoates. The reaction with ammonia or amines provides a direct route to aminomethyl derivatives, which are valuable building blocks in pharmaceutical synthesis. patsnap.comresearchgate.net For example, reacting chloromethyl 4-methoxybenzoate with ammonia would yield methyl 4-(aminomethyl)benzoate.
The use of sodium azide introduces an azido (B1232118) group, which is a versatile functional group that can be subsequently reduced to an amine or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netorganic-chemistry.org The synthesis of 4-(azidomethyl)-2-methoxybenzoate has been achieved through the reaction of 4-(bromomethyl)-2-methoxybenzoate with sodium azide in dimethyl sulfoxide (B87167) (DMSO).
Table 2: Representative Substitution Reactions with N-Nucleophiles
| Nucleophile | Reagent Example | Solvent Example | Product Type |
|---|---|---|---|
| Ammonia | Aqueous Ammonia | Methanol | Primary Amine |
| Primary Amine | Methylamine | Dichloromethane (B109758) | Secondary Amine |
| Azide Ion | Sodium Azide | DMF / DMSO | Azidomethyl Derivative |
A patent describes the preparation of aminomethylbenzoic acid from 4-chloromethyl-benzoic acid by reacting it with concentrated ammonia water in methanol at temperatures between 40 and 80 °C, achieving high purity of the final product. patsnap.com
Thiols and other sulfur-centered nucleophiles are highly effective for S-alkylation reactions with benzylic halides like this compound. jmaterenvironsci.com Thiols are generally excellent nucleophiles, and their reactions with alkyl halides are a common and efficient method for the synthesis of thioethers (sulfides). researchgate.netrsc.org For instance, the reaction of this compound with a thiol (R-SH) in the presence of a non-nucleophilic base to deprotonate the thiol yields the corresponding thioether, methyl 4-((R-thio)methyl)benzoate. nih.gov These reactions are often carried out in polar aprotic solvents like DMF or acetonitrile (B52724).
In a related synthetic procedure, crude methyl 4-((2-(chloromethyl)-3-methylpyridin-4-yl)oxy)-3-methoxybenzoate was reacted with 1H-benzo[d]imidazole-2-thiol in the presence of triethylamine (B128534) in acetonitrile to afford the corresponding sulfide (B99878) product, demonstrating the high reactivity of a chloromethyl group towards a sulfur nucleophile. semanticscholar.org
Table 3: Representative Substitution Reactions with S-Nucleophiles
| Nucleophile | Reagent Example | Base Example | Product Type |
|---|---|---|---|
| Thiol | Ethanethiol | Triethylamine (Et₃N) | Alkyl Thioether |
| Thiophenol | Thiophenol | Potassium Carbonate (K₂CO₃) | Aryl Thioether |
| Thiocyanate | Potassium Thiocyanate | - | Thiocyanatomethyl Derivative |
The reaction of this compound with carbon-centered nucleophiles like Grignard reagents (RMgX) is complex due to the presence of two electrophilic sites: the ester carbonyl carbon and the chloromethyl carbon. Grignard reagents are known to react readily with esters. masterorganicchemistry.com This reaction typically involves the addition of two equivalents of the Grignard reagent to the carbonyl group, which, after an acidic workup, yields a tertiary alcohol. stackexchange.com The first equivalent adds to the carbonyl to form a ketone intermediate, which is more reactive than the starting ester and is immediately attacked by a second equivalent. masterorganicchemistry.com
Therefore, the primary reaction expected between this compound and a Grignard reagent would be the attack at the ester carbonyl, not a substitution at the chloromethyl position. To achieve substitution at the chloromethyl site, alternative organometallic reagents or different reaction strategies, such as copper-catalyzed cross-coupling, might be necessary to favor attack at the C-Cl bond over the ester. gatech.eduorganic-chemistry.org
The alkylating potency of this compound is influenced by the electronic properties of the substituents on the benzene (B151609) ring. The para-methoxy group is electron-donating via resonance (+R effect) but electron-withdrawing via induction (-I effect). docbrown.info The dominant resonance effect increases electron density in the ring, which can stabilize the transition state of a nucleophilic substitution reaction, particularly if it has some Sₙ1 character involving carbocation development.
However, for a pure Sₙ2 reaction, electron-withdrawing groups generally increase the electrophilicity of the reaction center. In comparative studies of substituted benzoates, electron-withdrawing groups like a nitro group have been shown to significantly accelerate hydrolysis rates of esters compared to unsubstituted or electron-donating group substituted ones. viu.ca For example, ethyl 4-nitrobenzoate (B1230335) undergoes base-catalyzed hydrolysis about 100 times faster than ethyl benzoate (B1203000). viu.ca Conversely, the electron-donating methoxy (B1213986) group in this compound would be expected to render the chloromethyl carbon slightly less electrophilic compared to an unsubstituted or nitro-substituted analogue in a pure Sₙ2 context.
Nucleophilic Substitution Reactions
Transformations Involving the Ester Functionality
The ester group in this compound is a primary site for chemical transformations, notably through hydrolysis and transesterification reactions.
The ester linkage of this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 4-methoxybenzoic acid and chloromethanol.
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the reaction proceeds through a multi-step mechanism. youtube.com The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, the chloromethoxy group is eliminated as chloromethanol, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and forms the final product, 4-methoxybenzoic acid. youtube.com This entire process is reversible. youtube.com
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This step forms a tetrahedral intermediate from which the chloromethoxide ion is expelled as the leaving group. A final, rapid acid-base reaction between the carboxylic acid and the alkoxide generates 4-methoxybenzoic acid (as its carboxylate salt) and chloromethanol.
Transesterification is the process of converting one ester into another by exchanging the alkoxy group. For this compound, this involves reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com Using a large excess of the reactant alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
For example, reacting this compound with ethanol (B145695) under acidic or basic conditions would yield Chloromethyl 4-ethoxybenzoate and methanol. The reaction can be generalized for various alcohols.
| Reactant Alcohol | Catalyst | Resulting Ester Product |
|---|---|---|
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOEt) | Ethyl 4-methoxybenzoate |
| Propan-1-ol | Acid (e.g., H₂SO₄) or Base (e.g., NaOPr) | Propyl 4-methoxybenzoate |
| Butan-1-ol | Acid (e.g., H₂SO₄) or Base (e.g., NaOBu) | Butyl 4-methoxybenzoate |
Redox Chemistry and Functional Group Interconversions
The redox chemistry of this compound involves both the chloromethyl substituent and the ester functionality, allowing for various functional group interconversions.
The chloromethyl group is susceptible to oxidation. Research on the closely related substrate, 4-chloromethyl-benzoic acid, has shown that cytochrome P450 enzymes (specifically CYP199A4) can efficiently catalyze its oxidation. researchgate.net The reaction proceeds via hydroxylation of the α-carbon, transforming the chloromethyl group into a formyl group, yielding 4-formylbenzoic acid. researchgate.net This suggests that the chloromethyl group of this compound could similarly be oxidized to an aldehyde under appropriate enzymatic or chemical conditions, which would produce methyl 4-formylbenzoate.
The reduction of the ester group in benzoate derivatives has been a subject of study. In photoredox catalysis, the related compound methyl 4-methoxybenzoate, which has a very negative reduction potential, shows limited reactivity. nih.gov
However, the ester group can typically be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). In the case of this compound, this reaction would be expected to reduce the ester functionality, yielding (4-methoxyphenyl)methanol. The chloromethyl group may also be susceptible to reduction under these conditions.
Exploration of Reaction Mechanisms via Kinetic and Spectroscopic Probes
Investigating the mechanisms of the reactions involving this compound relies on various kinetic and spectroscopic techniques.
Kinetic Studies: The rates of hydrolysis, transesterification, or redox reactions can be monitored to elucidate mechanistic details. For instance, ¹H NMR spectroscopy can be used to follow the reaction progress by observing the disappearance of reactant signals (e.g., the singlet corresponding to the -CH₂Cl protons) and the appearance of product signals over time. This data allows for the determination of reaction orders and rate constants. uni-giessen.de
Spectroscopic and Chromatographic Probes: Spectroscopic methods are crucial for identifying intermediates and products, which helps in confirming reaction pathways. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for analyzing reaction mixtures. It can be used to separate components and identify the mass of transient intermediates and final products, thereby clarifying reaction pathways, such as in hydrolysis or oxidation. researchgate.net For example, LC-MS analysis of electrolysis products has been used to propose the electrochemical oxidation mechanism for related compounds. researchgate.net Furthermore, techniques like infrared (IR) spectroscopy can monitor the reaction by tracking the characteristic carbonyl (C=O) stretch of the ester.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical method that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the connectivity and spatial arrangement of atoms can be elucidated.
Proton NMR (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of chloromethyl 4-methoxybenzoate (B1229959) is anticipated to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. Based on the analysis of structurally similar compounds, the expected chemical shifts (δ) are tabulated below. The aromatic protons on the 4-methoxybenzoyl moiety are expected to appear as two distinct doublets due to ortho-coupling. The protons of the methoxy (B1213986) group will resonate as a singlet, while the protons of the chloromethyl group will also appear as a singlet, typically at a higher chemical shift due to the deshielding effect of the adjacent chlorine atom and the ester oxygen.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic Protons (ortho to -COOCH₂Cl) | ~8.0 | Doublet | ~8-9 |
| Aromatic Protons (ortho to -OCH₃) | ~6.9 | Doublet | ~8-9 |
| Chloromethyl Protons (-CH₂Cl) | ~5.8 | Singlet | N/A |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | N/A |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation
The ¹³C NMR spectrum provides crucial information about the carbon framework of chloromethyl 4-methoxybenzoate. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the lowest field. The aromatic carbons will have characteristic shifts, with the carbon attached to the methoxy group appearing at a higher field compared to the other oxygen-substituted aromatic carbon. The carbon of the chloromethyl group will be significantly deshielded by the electronegative chlorine atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~165 |
| Aromatic Carbon (C-OCH₃) | ~163 |
| Aromatic Carbons (CH, ortho to -COOCH₂Cl) | ~131 |
| Aromatic Carbon (C-COOCH₂Cl) | ~123 |
| Aromatic Carbons (CH, ortho to -OCH₃) | ~114 |
| Methoxy Carbon (-OCH₃) | ~55 |
| Chloromethyl Carbon (-CH₂Cl) | ~45 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling between adjacent protons. For this compound, this would primarily show a correlation between the two sets of aromatic protons, confirming their ortho relationship on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals of the methoxy and chloromethyl groups to their corresponding carbon signals. It would also correlate the aromatic proton signals to their respective carbon signals.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₉H₉ClO₃). The exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with high confidence.
| Ion | Calculated Exact Mass |
|---|---|
| [M]⁺ (for ³⁵Cl) | 200.02397 |
| [M]⁺ (for ³⁷Cl) | 202.02102 |
The presence of the chlorine isotope pattern (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) in the mass spectrum would be a key diagnostic feature.
Fragmentation Pattern Analysis for Structural Confirmation
Electron Ionization Mass Spectrometry (EI-MS) typically causes the molecular ion to fragment in a predictable manner. The analysis of these fragments provides valuable structural information. For this compound, several key fragmentation pathways can be predicted based on the fragmentation of similar molecules. A prominent fragmentation would be the loss of the chloromethyl radical, leading to the formation of the 4-methoxybenzoyl cation. Another characteristic fragmentation would be the cleavage of the ester bond. The NIST WebBook provides a mass spectrum for the related compound, Benzene, 1-(chloromethyl)-4-methoxy-, which can offer insights into the fragmentation of the chloromethylated aromatic portion. nist.gov
| Predicted Fragment (m/z) | Corresponding Ion Structure | Fragmentation Pathway |
|---|---|---|
| 151 | [CH₃OC₆H₄CO]⁺ | Loss of •CH₂Cl |
| 135 | [CH₃OC₆H₄]⁺ | Loss of •COOCH₂Cl |
| 107 | [C₇H₇O]⁺ | Loss of CO from the 135 m/z fragment |
| 77 | [C₆H₅]⁺ | Loss of OCH₃ from the 107 m/z fragment |
| 49/51 | [CH₂Cl]⁺ | Cleavage of the ester C-O bond |
The collective interpretation of these NMR and MS data provides an unambiguous and detailed structural elucidation of this compound.
Infrared (IR) and Raman Spectroscopy
Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. chemicalbook.com While they are complementary techniques, the selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecule's dipole moment, whereas Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability.
The IR spectrum of this compound is characterized by several strong absorption bands that confirm the presence of its key functional groups. Analysis of its structural analog, methyl 4-(chloromethyl)benzoate, provides a reliable basis for these assignments. spectrabase.com
C=O Stretching: A very strong and sharp absorption band is expected in the region of 1710-1730 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in an aromatic ester.
C-O Stretching: Two distinct C-O stretching vibrations are anticipated. The C-O-C stretch of the ester group will appear as a strong band between 1250-1300 cm⁻¹, while the aryl-O-CH₃ ether linkage will show a band around 1100-1180 cm⁻¹.
Aromatic C=C Stretching: The presence of the benzene ring is confirmed by multiple bands in the 1450-1610 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and chloromethyl groups are found just below 3000 cm⁻¹.
C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected in the fingerprint region, typically between 600-800 cm⁻¹.
Raman spectroscopy complements this data. The symmetric stretching vibrations of the benzene ring, which are often weak in the IR spectrum, typically produce a strong signal in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Ester Carbonyl | C=O Stretch | 1710 - 1730 | Strong |
| Ester C-O | C-O Stretch | 1250 - 1300 | Strong |
| Aryl Ether | C-O Stretch | 1100 - 1180 | Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1610 | Medium-Weak |
| Alkyl Halide | C-Cl Stretch | 600 - 800 | Medium |
Subtle shifts in the vibrational frequencies, particularly of the carbonyl (C=O) group, can provide insights into intermolecular interactions such as hydrogen bonding or dipole-dipole interactions in the solid state or in solution. For instance, if the compound were to interact with a hydrogen-bond donor, the C=O stretching frequency would typically shift to a lower wavenumber (a redshift) due to a weakening of the carbonyl bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by absorptions arising from its p-methoxybenzoate chromophore. The primary electronic transitions observed are π → π* transitions associated with the conjugated π-system of the benzene ring and the carbonyl group.
Based on analogous compounds like 4-methoxybenzoic acid, a strong absorption band (λmax) is expected in the range of 250-260 nm. This band corresponds to the primary π → π* transition of the substituted aromatic system. A weaker absorption, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, may be observed at longer wavelengths (typically > 300 nm), although it is often of low intensity and may be obscured by the stronger π → π* band.
| Electronic Transition | Associated Chromophore | Expected λmax (nm) | Typical Molar Absorptivity (ε) |
|---|---|---|---|
| π → π | Substituted Benzene Ring / Carbonyl | ~255 | High (>10,000 L mol⁻¹ cm⁻¹) |
| n → π | Carbonyl Group | >300 | Low (<100 L mol⁻¹ cm⁻¹) |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is the most common method employed for these purposes.
A reversed-phase HPLC (RP-HPLC) method is highly effective for the analysis of this compound. In this technique, a nonpolar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase.
A typical RP-HPLC method for this compound would involve the following conditions: nist.govnih.gov
Column: C18 (octadecylsilyl) bonded silica, 5 µm particle size.
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) (MeCN) and water.
Modifier: A small amount of acid, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic impurities.
Detection: UV detection is highly effective due to the strong absorbance of the aromatic chromophore. The wavelength is typically set at the λmax of the compound (~255 nm) for maximum sensitivity.
Under these conditions, this compound, being a relatively nonpolar molecule, will be well-retained on the column and can be effectively separated from more polar starting materials or byproducts. The area of the peak in the chromatogram is directly proportional to the concentration of the compound, allowing for quantitative purity assessment against a known standard. For preparative applications, the method can be scaled up using larger columns to isolate the pure compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. In the context of this compound, GC is instrumental in assessing its purity, identifying potential impurities, and quantifying its presence in a mixture. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.
The analysis of this compound by GC would typically involve its injection into a heated port, where it is vaporized and carried by an inert gas (such as helium or nitrogen) through a column. The choice of the stationary phase is critical for achieving optimal separation. Given the polar nature of the ester and the presence of a halogen, a mid-polarity column, such as one coated with a phenyl polysiloxane-based stationary phase (e.g., 5% phenyl-methylpolysiloxane), is often suitable.
Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides both detection and structural information based on the mass-to-charge ratio of fragmented ions. The latter, known as GC-MS, is particularly valuable for unambiguous identification of the compound and its byproducts. For instance, in the analysis of a related compound, Methyl-2-Chloromethyl-3-nitrobenzoate, GC-MS was effectively used for its determination. amazonaws.com
The retention time of this compound is influenced by its volatility and its interaction with the stationary phase. Compared to its precursor, methyl 4-methoxybenzoate, the addition of the chloromethyl group is expected to increase the molecular weight and boiling point, likely resulting in a longer retention time under the same GC conditions. The operating conditions, including oven temperature program, carrier gas flow rate, and injector temperature, must be optimized to ensure good resolution and peak shape.
A hypothetical GC analysis of a synthesized batch of this compound might reveal the presence of starting materials or side-products. The table below illustrates a possible set of GC parameters and expected retention times for the target compound and related substances.
Table 1: Illustrative Gas Chromatography (GC) Parameters and Retention Data
| Parameter | Value |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Compound | Expected Retention Time (min) |
| Benzyl (B1604629) chloride | ~3.8 |
| Methyl 4-methoxybenzoate | ~8.5 |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds in a mixture. It is particularly useful for monitoring the progress of a chemical reaction, assessing the purity of a sample, and determining the appropriate solvent system for column chromatography.
The separation in TLC is based on the principle of adsorption chromatography, where the components of a mixture are partitioned between a solid stationary phase (typically silica gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). The choice of the eluent system is crucial and is determined by the polarity of the compounds to be separated.
For this compound, a moderately polar compound, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is typically employed as the mobile phase. The polarity of the solvent system is adjusted to achieve a good separation, ideally with the retention factor (Rf) of the target compound falling between 0.3 and 0.7. The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a characteristic property of a compound under a specific set of TLC conditions.
Visualization of the separated spots on the TLC plate is often achieved under UV light (at 254 nm), as the aromatic ring in this compound absorbs UV radiation, appearing as a dark spot against the fluorescent background of the plate. Staining with reagents like potassium permanganate (B83412) or iodine vapor can also be used for visualization.
The presence of the chloromethyl group, being more polar than a methyl group, would likely result in a slightly lower Rf value for this compound compared to a non-chlorinated analogue, in a given non-polar solvent system. Conversely, it would be less polar than a corresponding alcohol or carboxylic acid. For example, in a TLC analysis of benzoyl chloride, a related acyl chloride, an Rf value of 0.86 was observed, indicating its relatively non-polar character. researchgate.net
The following table provides a hypothetical set of TLC conditions and expected Rf values for this compound and related compounds.
Table 2: Representative Thin-Layer Chromatography (TLC) Data
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) |
| Visualization | UV light (254 nm) |
| Compound | Expected Rf Value |
| Benzyl chloride | ~0.65 |
| Methyl 4-methoxybenzoate | ~0.50 |
| This compound | ~0.45 |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT has become a standard method for investigating the electronic structure of molecules. It is used to determine optimized geometries, predict spectroscopic signatures, and analyze molecular orbitals. However, no specific DFT studies on Chloromethyl 4-methoxybenzoate (B1229959) have been identified in the available literature.
Optimization of Molecular Geometry and Conformational Analysis
A full optimization of the molecular geometry of Chloromethyl 4-methoxybenzoate would involve calculating the lowest energy arrangement of its atoms. This process identifies the most stable three-dimensional structure. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-O bond of the ester group or the C-C bond between the benzene (B151609) ring and the chloromethyl group, and determine their relative energies. This information is crucial for understanding the molecule's physical and chemical behavior, but specific data is not available.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Theoretical calculations can predict spectroscopic data that aids in the structural elucidation of a compound. For this compound, DFT calculations could provide:
NMR Chemical Shifts : Theoretical prediction of ¹H and ¹³C NMR chemical shifts using methods like Gauge-Including Atomic Orbital (GIAO) would help in assigning the signals in an experimental spectrum.
Vibrational Frequencies : The calculation of infrared (IR) and Raman spectra would predict the frequencies of bond vibrations. This theoretical spectrum, when compared to an experimental one, allows for the assignment of specific vibrational modes to the observed absorption bands.
Without dedicated studies, these predictive data points for this compound remain uncalculated.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in describing chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. An analysis would typically include visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack. For this compound, the specific energy values and orbital distributions have not been reported.
Reaction Pathway and Transition State Analysis
Computational methods are frequently used to map out the mechanisms of chemical reactions, identifying intermediate structures, transition states, and the energy barriers that govern the reaction rate.
Energetics of Key Transformations
For a molecule like this compound, which can participate in reactions such as nucleophilic substitution at the chloromethyl group, computational analysis could determine the potential energy surface for such transformations. This would involve calculating the energy changes as the reaction progresses from reactants to products, providing a thermodynamic profile of the reaction.
Elucidation of Rate-Determining Steps
By calculating the energy of transition states, computational analysis can identify the highest energy barrier along a reaction pathway. This barrier corresponds to the rate-determining step of the reaction, providing critical insights into the reaction kinetics. Such detailed mechanistic studies for reactions involving this compound are not currently available in the scientific literature.
Molecular Dynamics Simulations for Conformational Landscape Exploration
The flexibility of this compound is primarily dictated by the rotation around several key single bonds. A theoretical MD simulation would explore the potential energy surface associated with the rotation of these bonds to identify low-energy, stable conformers. The key dihedral angles that would define the conformational space of this molecule include:
τ1 (C-C-O-C): Rotation around the bond connecting the phenyl ring to the ester oxygen. The planarity of this group is influenced by the balance between steric hindrance and electronic conjugation.
τ2 (O=C-O-CH2): Rotation around the ester C-O bond. This torsion angle determines the orientation of the chloromethyl group relative to the carbonyl group.
τ3 (C-O-CH2-Cl): Rotation around the bond connecting the ester oxygen to the chloromethyl carbon. This determines the position of the chlorine atom.
τ4 (Ar-C-O-CH3): Rotation of the methoxy (B1213986) group attached to the aromatic ring.
Computational studies on similar phenyl benzoates indicate that the ester group is often nearly coplanar with the benzene ring to maximize conjugation, though steric hindrance can lead to non-planar ground states. The energy barriers for these rotations determine the conformational flexibility of the molecule at a given temperature. An MD simulation would track the evolution of these dihedral angles over nanoseconds to map the accessible conformational states.
Table 1: Hypothetical Key Dihedral Angles and Expected Conformational Insights from Molecular Dynamics Simulation of this compound
| Dihedral Angle | Atoms Involved | Expected Stable Conformations | Estimated Rotational Energy Barrier (kcal/mol) |
| τ1 | C(aromatic)-C(carbonyl)-O-CH2 | Near 0° (syn-periplanar) and 180° (anti-periplanar) | 2 - 5 |
| τ2 | C(carbonyl)-O-CH2-Cl | Gauche (±60°) and anti (180°) conformations | 1 - 3 |
| τ3 | C(aromatic)-O-CH3 | Planar with the aromatic ring (0° or 180°) | 3 - 6 |
Note: The data in this table is illustrative and based on general principles of conformational analysis for similar functional groups, as direct simulation data for this compound is not available.
The simulation would likely reveal a dynamic equilibrium between several low-energy conformers. The relative populations of these conformers are crucial as the three-dimensional shape of a molecule can significantly influence its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkylating Agents
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, which contains a reactive chloromethyl group, it could be included in a QSAR study to model its potential as an alkylating agent. Alkylating agents are a class of compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, such as DNA.
A QSAR model for a series of potential alkylating agents would be developed by first calculating a variety of molecular descriptors for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties. The principal steps in a QSAR study include data set selection, calculation of structural/empirical descriptors, variable selection, model construction, and validation.
For a class of compounds including this compound, relevant descriptors would likely fall into these categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the partial charge on the benzylic carbon and the chlorine atom, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. A lower LUMO energy can indicate a higher susceptibility to nucleophilic attack, a key step in alkylation.
Steric Descriptors: These quantify the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft. Steric hindrance around the reactive site can significantly impact the alkylation rate.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. This property influences the compound's ability to cross cell membranes and reach its target.
Once these descriptors are calculated for a set of molecules with known alkylating activity (e.g., reaction rate with a model nucleophile), a mathematical model is constructed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. The resulting QSAR equation provides a quantitative prediction of the activity of new, untested compounds based on their calculated descriptors.
Table 2: Example of a Hypothetical QSAR Model for a Series of Benzylic Alkylating Agents
| Model Equation | p(Activity) = 1.25(logP) - 0.87(LUMO Energy) + 0.45(Steric Parameter) - 2.1 |
| Descriptor | Description |
| logP | Octanol-water partition coefficient |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |
| Steric Parameter | A measure of steric bulk near the reactive site |
Note: This table presents a hypothetical QSAR model for illustrative purposes. The coefficients and descriptors are not based on experimental data for this compound but represent the type of relationship that a QSAR study would aim to establish.
Such a model, once rigorously validated, could be used to predict the alkylating potential of this compound and to guide the design of new analogues with potentially enhanced or modulated activity.
Chemical Derivatization and Functionalization Strategies
Introduction of Diverse Chemical Moieties
A key functionalization strategy involving chloromethyl 4-methoxybenzoate (B1229959) is its use as an alkylating agent to introduce the 4-methoxybenzoylmethyl moiety onto various nucleophilic substrates. This allows for the incorporation of a UV-active aromatic group, which can be beneficial for the detection and quantification of the resulting products.
The introduction of diverse chemical moieties can be achieved through several reaction types:
Esterification: Carboxylic acids can be converted to their corresponding 4-methoxybenzyl esters by reaction with chloromethyl 4-methoxybenzoate in the presence of a base. This is a common method for protecting carboxylic acids or for introducing a fluorescent or UV-active tag.
Etherification: Alcohols and phenols can be converted to their 4-methoxybenzyl ethers. This is another common protecting group strategy, as the resulting ethers are generally stable to a wide range of reaction conditions.
Alkylation of Amines and Thiols: Primary and secondary amines, as well as thiols, can be alkylated with this compound to introduce the 4-methoxybenzyl group.
These reactions significantly expand the synthetic utility of this compound, allowing it to serve as a versatile building block for the construction of a wide array of organic molecules. The ability to introduce the 4-methoxybenzoylmethyl group is particularly valuable in medicinal chemistry and materials science, where the properties of the final product can be fine-tuned by the incorporation of this moiety.
Strategies for Analytical Performance Enhancement (e.g., HPLC Derivatization)
In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatization is a common strategy to improve the detection and separation of analytes that lack a suitable chromophore or have poor chromatographic properties. This compound can be employed as a derivatizing agent for this purpose, especially for the analysis of carboxylic acids, such as fatty acids.
Many biologically important carboxylic acids lack a strong UV-absorbing or fluorescent group, making their detection by common HPLC detectors challenging. By reacting these carboxylic acids with this compound, a 4-methoxybenzoylmethyl ester is formed. This derivative now contains a strongly UV-absorbing aromatic ring, significantly enhancing its detectability by UV-Vis detectors.
The derivatization process offers several advantages for analytical performance:
Enhanced Sensitivity: The introduction of the 4-methoxybenzoyl chromophore allows for detection at lower concentrations, improving the sensitivity of the analytical method.
Improved Chromatographic Behavior: Derivatization can alter the polarity and volatility of the analyte, leading to better peak shape, reduced tailing, and improved separation from other components in a complex mixture. For instance, the conversion of a polar carboxylic acid to a less polar ester can improve its retention and resolution on a reversed-phase HPLC column.
Increased Selectivity: The derivatization reaction is specific to the target functional group (in this case, carboxylic acids), which can help to reduce interferences from other matrix components.
Advanced Applications in Organic Synthesis and Materials Science
Building Block for Complex Molecular Architectures
The dual reactivity of Chloromethyl 4-methoxybenzoate (B1229959) makes it an important starting material for the synthesis of intricate molecular structures. The chloromethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions, while the ester group can be subjected to hydrolysis or transesterification. This allows for a stepwise and controlled introduction of various functionalities, enabling the construction of complex molecular frameworks.
The reactivity of the benzylic chloride is a key feature, allowing for the facile introduction of the 4-methoxybenzoyl moiety into a wide range of organic molecules. This is particularly useful in the synthesis of polycyclic and heterocyclic compounds, where the benzoate (B1203000) group can influence the electronic and steric properties of the final architecture.
Table 1: Reactivity of Functional Groups in Chloromethyl 4-methoxybenzoate
| Functional Group | Type of Reaction | Potential Transformations |
| Chloromethyl | Nucleophilic Substitution | Etherification, amination, cyanation, alkylation |
| Ester (Methyl) | Hydrolysis | Conversion to carboxylic acid |
| Ester (Methyl) | Transesterification | Conversion to other esters |
| Aromatic Ring | Electrophilic Aromatic Substitution | Nitration, halogenation, sulfonation (requires careful control) |
Research on structurally similar compounds, such as methyl 3-(4-(chloromethyl)phenoxy)-4-methoxybenzoate, has highlighted the utility of the chloromethyl group as a reactive handle for coupling reactions, leading to the formation of more elaborate molecules. smolecule.com This principle is directly applicable to this compound, positioning it as a key intermediate in the multi-step synthesis of complex organic compounds.
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds
In the realm of medicinal chemistry, this compound serves as a valuable precursor for the synthesis of various pharmacologically active scaffolds. The 4-methoxybenzoyl group is a structural motif present in numerous bioactive molecules, and the ability to introduce it via the reactive chloromethyl function is a significant advantage in drug discovery and development.
One notable application is in the synthesis of substituted thiazole (B1198619) derivatives. Research has shown that a series of 4-substituted methoxybenzoyl-aryl-thiazoles exhibit potent anticancer activity. nih.govnih.gov The synthesis of these compounds often involves the reaction of a thiazole-containing nucleophile with an appropriate electrophile, a role that this compound can fulfill, thereby providing a straightforward route to these promising anticancer agents. The mechanism of action for these compounds has been linked to the inhibition of tubulin polymerization. nih.govnih.gov
Furthermore, the chloromethyl group can act as an alkylating agent, a characteristic often exploited in the synthesis of various therapeutic agents. pharmacy180.comnih.govresearchgate.net By reacting with nucleophilic sites on other molecules, such as amines or thiols, it allows for the covalent attachment of the 4-methoxybenzoate moiety, which can be crucial for modulating the biological activity of the target molecule. This approach has been utilized in the synthesis of a variety of bioactive heterocycles. amanote.comresearchgate.netijnrd.orgutrgv.edugrafiati.com
Table 2: Examples of Pharmacologically Relevant Scaffolds Derived from Chloromethyl Benzoate Analogs
| Scaffold | Biological Activity | Synthetic Strategy |
| 4-Anilinoquinazolines | Anticancer (EGFR inhibitors) | N-arylation of 4-chloroquinazolines. beilstein-journals.org |
| Thiazole Derivatives | Anticancer (Tubulin polymerization inhibitors) | Condensation reactions involving a thiazole nucleus. nih.govnih.gov |
| Benzofuran Derivatives | Antiviral, Antimicrobial | Cyclization reactions of substituted phenols. jocpr.comorganic-chemistry.orgoregonstate.edunih.govresearchgate.net |
| Pyrazole Nucleosides | Cytostatic | Glycosylation of chloromethylpyrazole derivatives. nih.gov |
The synthesis of antiviral agents has also been an area of interest, with various heterocyclic compounds demonstrating efficacy. nih.govpurdue.edunih.govunica.itmdpi.com The structural motifs found in these agents can often be accessed through synthetic routes that could employ this compound as a key building block.
Role in Polymer and Functional Material Chemistry
The versatility of this compound extends into the field of polymer and materials science, where it can be used as a monomer or a modifying agent to create functional materials with tailored properties. The reactive chloromethyl group allows for its incorporation into polymer chains or its attachment to existing polymer backbones, a process known as polymer functionalization. mdpi.comibmmpolymerbiomaterials.comnih.gov
By copolymerizing this compound with other monomers, polyesters with specific functionalities can be synthesized. nih.govwhiterose.ac.uk The pendant chloromethyl groups along the polymer chain can then be further modified through post-polymerization reactions, enabling the introduction of a wide range of chemical groups. This approach allows for the fine-tuning of the polymer's properties, such as its solubility, thermal stability, and adhesive characteristics.
A study on the synthesis of amino functional polymers from 4-chloromethyl styrene (B11656) demonstrates a relevant concept. nih.gov In this work, the chloromethyl groups on the polymer were converted to phthalimide (B116566) and subsequently to amino groups, resulting in polymers with high glass transition temperatures. A similar strategy could be employed with polymers derived from this compound to create materials with enhanced thermal properties.
Table 3: Potential Applications in Polymer and Materials Science
| Application | Method | Resulting Material Property |
| Functional Monomer | Copolymerization | Polyester with reactive side chains |
| Polymer Modification | Grafting onto existing polymers | Modified surface properties, improved adhesion |
| Cross-linking Agent | Reaction with difunctional nucleophiles | Thermosetting resins with enhanced stability |
Emerging Applications in Chemical Biology Probes
The field of chemical biology utilizes small molecules, or "chemical probes," to study and manipulate biological systems. The structural features of this compound make it a promising candidate for the development of such probes. Its ability to act as a covalent labeling agent, through the reactive chloromethyl group, is of particular interest. researchgate.netresearchgate.net
Activity-based protein profiling (ABPP) is a powerful technique that uses chemical probes to assess the functional state of enzymes in complex biological samples. nih.govrsc.orgnih.govfrontiersin.orgsioc-journal.cn Probes for ABPP typically contain a reactive group that covalently binds to the active site of an enzyme. The chloromethyl group of this compound could be exploited as such a reactive "warhead" to target specific classes of enzymes.
Furthermore, the benzoate moiety can be modified to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) handle, which is essential for the detection and identification of the labeled proteins. The synthesis of fluorescent probes often involves the functionalization of aromatic cores. nih.govmdpi.comnih.gov By analogy, this compound could serve as a scaffold for the creation of novel fluorescent probes for cellular imaging and sensing applications.
Table 4: Potential Roles in Chemical Biology Probe Development
| Probe Type | Mechanism of Action | Potential Application |
| Activity-Based Probe | Covalent modification of enzyme active sites | Enzyme function and inhibitor screening |
| Fluorescent Probe | Covalent labeling of biomolecules with a fluorophore | Cellular imaging and localization studies |
| Affinity-Based Probe | Covalent capture of protein targets | Target identification for bioactive compounds |
While direct applications of this compound in this area are still emerging, its chemical properties align well with the design principles of modern chemical biology tools, suggesting a promising future for its use in elucidating complex biological processes.
Q & A
Q. What epistemological considerations arise when interpreting conflicting bioactivity data for this compound analogs?
- Methodological Answer :
- Paradigm Alignment : Reconcile discrepancies by revisiting assumptions (e.g., receptor-binding models vs. kinetic parameters) .
- Meta-Analysis : Aggregate datasets across studies to identify confounding variables (e.g., solvent polarity in assays) .
- Falsifiability Testing : Design control experiments to rule out alternative hypotheses (e.g., off-target effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
